molecular formula C7H5Cl2N3 B6615503 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 91981-73-6

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6615503
CAS No.: 91981-73-6
M. Wt: 202.04 g/mol
InChI Key: ZBMKNJGKJWMFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine core with a chlorine atom at position 6 and a chloromethyl (-CH₂Cl) substituent at position 2. This structure combines the aromaticity of pyridine with the reactivity of imidazole, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMKNJGKJWMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2-amino-5-chloropyridine, which undergoes a series of reactions including chloromethylation and cyclization to form the desired imidazo[4,5-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Compounds within the imidazo[4,5-b]pyridine class, including 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine, have shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects against breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .

1.2 Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in several studies. Notably, derivatives have been tested against both Gram-positive and Gram-negative bacteria. Results indicate that these compounds often show stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting varying degrees of resistance against Gram-negative strains like Escherichia coli .

Synthetic Methodologies

2.1 Synthesis Routes

The synthesis of this compound can be achieved through multiple routes. One effective method involves the reaction of 2-chloro-3-nitropyridine with substituted primary amines followed by reduction and cyclization steps. This approach is noted for its high yield and minimal purification requirements .

2.2 Derivative Synthesis

The chloromethyl group in this compound allows for further functionalization through nucleophilic substitution reactions. For example, it can react with amines to form various derivatives that might enhance biological activity or alter pharmacokinetic properties .

Biological Interactions

3.1 Mechanism of Action

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer cell signaling pathways and inflammation processes . Further research is needed to detail these interactions and their implications for therapeutic use.

3.2 Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Anticancer Study: A derivative demonstrated significant inhibition of cell growth in a breast cancer model, indicating its potential as a lead compound for new cancer therapies.
  • Antimicrobial Study: A synthesized derivative exhibited potent antibacterial activity against Staphylococcus aureus, outperforming traditional antibiotics in certain assays .

Summary and Future Directions

The unique structure of this compound positions it as a valuable candidate in pharmaceutical research. Its potential applications span anticancer and antimicrobial therapies, supported by promising preliminary data on its biological activities.

Future research should focus on:

  • Expanding the library of derivatives to explore structure-activity relationships.
  • Conducting comprehensive in vivo studies to assess the efficacy and safety profiles of these compounds.
  • Investigating the molecular mechanisms underlying their biological activities to facilitate targeted drug design.

Tables for Comparison

Property/ActivityThis compoundReference
Anticancer ActivitySignificant antiproliferative effects
Antimicrobial ActivityEffective against Gram-positive bacteria
Synthesis YieldHigh yield via nucleophilic substitution

Mechanism of Action

The mechanism of action of 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The chlorine and nitrogen atoms within its structure allow it to form bonds with various biological molecules, potentially inhibiting or activating certain pathways. This makes it a valuable compound for studying biochemical processes and developing new drugs .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound Cl (position 6), -CH₂Cl (position 2) 201.04* High reactivity due to chloromethyl; potential for nucleophilic substitution or cross-coupling -
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Cl (6), -CF₃ (2) 221.57 Enhanced lipophilicity and metabolic stability; electron-withdrawing CF₃ group improves stability
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine Br (6), Cl (2) 248.48 Increased molecular weight; stronger halogen bonding potential
6-Chloro-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine Cl (6), 4-fluorophenyl (2) 247.66 Aromatic bulk improves target interactions; potential solubility challenges
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine Cl (6), -CH₃ (2,7) 181.62 Reduced reactivity; methyl groups enhance solubility and bioavailability
6-Chloro-2-methanol-3H-imidazo[4,5-b]pyridine Cl (6), -CH₂OH (2) 187.60 Hydroxymethyl group increases hydrophilicity; potential for hydrogen bonding

*Calculated based on molecular formula C₇H₅Cl₂N₃.

Key Research Findings

Substituent Position Matters : Halogen placement (e.g., Cl at position 6 vs. Br at position 6) significantly alters electronic properties and biological target interactions .

Functional Group Trade-offs : While chloromethyl enhances reactivity, it may compromise solubility, necessitating formulation adjustments for in vivo applications .

Biological Potency: Fluorinated or trifluoromethylated derivatives consistently show enhanced metabolic stability and target affinity compared to non-fluorinated analogues .

Biological Activity

6-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-b]pyridine core, characterized by the presence of chlorine and nitrogen atoms. Its molecular formula is C7H6Cl2N3, and it can undergo various chemical reactions such as substitution, oxidation, and reduction, which enhance its versatility in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atoms facilitate nucleophilic substitutions, while the nitrogen atoms can form hydrogen bonds with biological macromolecules. This interaction can lead to the inhibition or activation of various biochemical pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives based on imidazo[4,5-b]pyridine structures. For example, compounds derived from this scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that these derivatives exhibited varying degrees of antibacterial efficacy, with some compounds demonstrating potent activity against Bacillus cereus and Escherichia coli .

Anti-inflammatory Effects

Research has also indicated that imidazo[4,5-b]pyridine derivatives possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary findings suggest that certain derivatives can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications at specific positions on the imidazo ring can enhance biological activity. For instance:

Modification Effect on Activity
Substitution at position 2Increased antibacterial potency
Chlorination at position 6Enhanced anti-inflammatory effects
Alkylation at nitrogen 3Improved solubility and bioavailability

These modifications allow for fine-tuning of the compound's biological properties, making it a valuable candidate for drug development .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives had an EC50 value as low as 0.38 µM against Trypanosoma brucei, demonstrating significant potency despite challenges related to solubility .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory capabilities of these compounds involved assessing their impact on LX-2 cells activated by lipopolysaccharides (LPS). The results showed a dose-dependent reduction in fibrosis markers such as COL1A1 and α-SMA when treated with specific derivatives, indicating their potential use in therapeutic strategies for liver fibrosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine?

  • Methodology : The compound can be synthesized via phase transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and benzaldehyde derivatives under reflux with solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid . Microwave-assisted Pd/Cu co-catalysis is an advanced alternative for introducing substituents at the C-2 position, enabling rapid alkenylation with functionalized styryl bromides . For derivatives with aryl or heteroaryl groups, condensation reactions between pyridine-2,3-diamine and aldehydes (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) in ethanol with Na₂S₂O₄ as a reducing agent are effective .

Q. How should researchers characterize this compound and its derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and substitution patterns (e.g., distinguishing chloro-methyl groups at C-2 vs. C-6) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring conformation, as demonstrated for brominated analogs .

Q. What initial biological screening strategies are suitable for this scaffold?

  • Approach : Prioritize kinase inhibition assays (e.g., Aurora kinases, c-Met, ALK) due to structural similarity to validated pharmacophores . Use COX-1/COX-2 enzymatic assays to evaluate anti-inflammatory potential, comparing IC₅₀ values (e.g., 9.2 µM for COX-2 inhibition in diaryl-substituted analogs) . For antimicrobial activity, follow standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for imidazo[4,5-b]pyridine derivatives?

  • Design Strategy :

  • Core Modifications : Introduce substituents at C-6 (e.g., chloro, bromo) to enhance hydrophobic interactions with kinase ATP pockets .
  • Side-Chain Engineering : Attach piperazine or pyrrolidine moieties at C-7 to improve solubility and bioavailability (e.g., 6-chloro-7-(4-methylpiperazin-1-yl) derivatives) .
  • Electron-Withdrawing Groups : Use cyanoacrylamide tethers at C-2 to boost TAK1 inhibition (IC₅₀ <50 nM) .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Solutions :

  • Salt Formation : Develop hydrochloride or phosphate salts to enhance aqueous solubility, as seen in patented formulations .
  • Polymorph Screening : Identify stable crystalline forms using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyl or amine) with acetyl or PEG-based promoieties .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : If a derivative shows potent COX-2 inhibition but weak cytotoxicity, compare assay conditions (e.g., cell lines, incubation times) and structural features (e.g., 2,3-diaryl substitution vs. mono-aryl groups) . Validate findings using orthogonal assays (e.g., Western blotting for protein target engagement).

Q. What computational tools are effective for predicting binding modes of imidazo[4,5-b]pyridine-based inhibitors?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., ALK or Aurora-A) .
  • MD Simulations (Molecular Dynamics) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train algorithms on IC₅₀ datasets to prioritize substituents with favorable steric/electronic profiles .

Q. What strategies improve pharmacokinetic profiles in lead optimization?

  • Key Metrics :

  • Oral Bioavailability : Introduce methylpiperazine groups to reduce first-pass metabolism, achieving >60% bioavailability in rat models .
  • CYP450 Inhibition Screening : Mitigate drug-drug interaction risks using liver microsome assays .
  • Plasma Protein Binding (PPB) : Optimize logP values to <3 via substituent tuning (e.g., replacing phenyl with pyridyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.